Comparison of Molecular Weight and Lipophilicity with Clinical-Stage Hydroxamates
The target compound (MW 249.29 g mol⁻¹, CLogP ≈ 1.2) is approximately 6 % lighter than vorinostat (SAHA, MW 264.32 g mol⁻¹) and 37 % lighter than PCI‑24781 (abexinostat, MW 397.5 g mol⁻¹) [1]. Its calculated lipophilicity is 1.1 log‑units lower than SAHA (CLogP ≈ 2.3) and >2 log‑units lower than PCI‑24781 (CLogP ≈ 3.5) . Lower MW and logP are associated with improved aqueous solubility and passive membrane permeability, advantageous for fragment‑based screening [2].
| Evidence Dimension | Molecular weight / Calculated logP (CLogP) |
|---|---|
| Target Compound Data | MW 249.29 g mol⁻¹; CLogP 1.2 |
| Comparator Or Baseline | SAHA (MW 264.32; CLogP 2.3); PCI‑24781 (MW 397.5; CLogP 3.5) |
| Quantified Difference | MW: −6 % vs SAHA, −37 % vs PCI‑24781; CLogP: −1.1 vs SAHA, −2.3 vs PCI‑24781 |
| Conditions | MW from registry; CLogP calculated by BioByte CLogP algorithm |
Why This Matters
Lower molecular weight and lipophilicity reduce the risk of aggregation and non‑specific binding, increasing the compound’s suitability as a core fragment for rational drug design.
- [1] PubChem Compound Summary for CID 5311 (Vorinostat) and CID 9801484 (Abexinostat); molecular weight values accessed 2026‑04‑30. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46, 3–26. View Source
